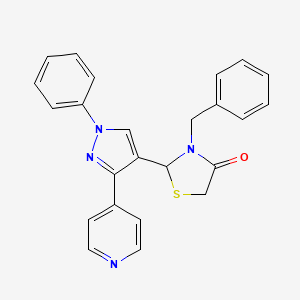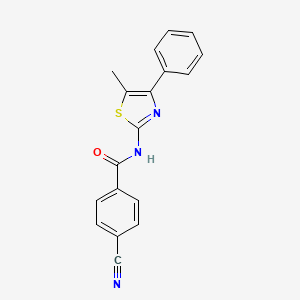
3-benzyl-2-(1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-benzyl-2-(1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)thiazolidin-4-one is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of thiazolidinone derivatives and has been found to exhibit several biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
- 3-Benzyl-2-(1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)thiazolidin-4-one derivatives have been investigated for their antimicrobial properties. A study by Desai et al. (2022) synthesized novel 4-thiazolidinone hybrids, showing significant activity against gram-negative E. coli and C. albicans. The study highlights the potential of these compounds in addressing bacterial and fungal infections (Desai, Jadeja, & Khedkar, 2022).
- In another study, Kumar et al. (2012) synthesized derivatives of this compound that exhibited good antibacterial activity against gram-positive bacteria and remarkable antifungal activity. This underscores the broad spectrum of potential applications of these compounds in combating microbial infections (Kumar, Meenakshi, Kumar, & Kumar, 2012).
Synthesis and Structural Analysis
- The process of synthesizing these compounds involves various chemical reactions and methods. A study by Dave et al. (2007) described the synthesis and pharmacological evaluation of thiazolidinones, providing insights into the chemical processes involved in creating these compounds and their potential antimicrobial and antitubercular activities (Dave, Purohit, Akbari, & Joshi, 2007).
Potential in Antifungal and Antibacterial Applications
- The synthesized thiazolidin-4-one derivatives have shown notable potential in antimicrobial applications. A study by Aneja et al. (2011) demonstrated the effectiveness of these compounds against various fungal and bacterial strains, emphasizing their potential as antibacterial and antifungal agents (Aneja, Lohan, Arora, Sharma, Aneja, & Prakash, 2011).
Propiedades
IUPAC Name |
3-benzyl-2-(1-phenyl-3-pyridin-4-ylpyrazol-4-yl)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4OS/c29-22-17-30-24(27(22)15-18-7-3-1-4-8-18)21-16-28(20-9-5-2-6-10-20)26-23(21)19-11-13-25-14-12-19/h1-14,16,24H,15,17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGXYSXCGNSPCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CN(N=C2C3=CC=NC=C3)C4=CC=CC=C4)CC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-2-(1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)thiazolidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Z)-2-(4-methoxyphenyl)ethenyl]-1-methylquinolinium iodide](/img/structure/B2401005.png)

![(2E)-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-3-phenylprop-2-enamide](/img/structure/B2401008.png)
![1-(4-chlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-ethanone](/img/structure/B2401009.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide](/img/structure/B2401013.png)
![6-Amino-3-methyl-4-(5-(3-nitrophenyl)furan-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2401014.png)

![(E)-N-allyl-3-(3-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenamide](/img/structure/B2401016.png)


![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2401021.png)

![N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2401023.png)